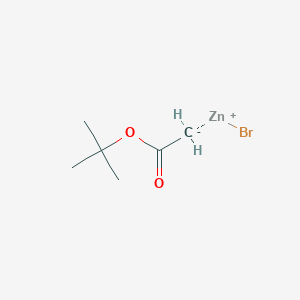![molecular formula C22H23F2N3O5S B8762967 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B8762967.png)
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, an azetidine ring, and a tert-butyl ester group. The presence of difluoromethoxy and benzenesulfonyl groups further enhances its chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the pyrrolo[2,3-b]pyridine intermediate.
Attachment of the Difluoromethoxy and Benzenesulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using suitable reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or benzenesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
科学的研究の応用
1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[1-(3-Methoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester
- 3-[1-(3-Chloromethoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
The presence of the difluoromethoxy group in 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for specific research applications where these properties are advantageous.
特性
分子式 |
C22H23F2N3O5S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
tert-butyl 3-[1-[3-(difluoromethoxy)phenyl]sulfonylpyrrolo[2,3-b]pyridin-5-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C22H23F2N3O5S/c1-22(2,3)32-21(28)26-12-16(13-26)15-9-14-7-8-27(19(14)25-11-15)33(29,30)18-6-4-5-17(10-18)31-20(23)24/h4-11,16,20H,12-13H2,1-3H3 |
InChIキー |
NJONPXBIXPRNAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC(=C4)OC(F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
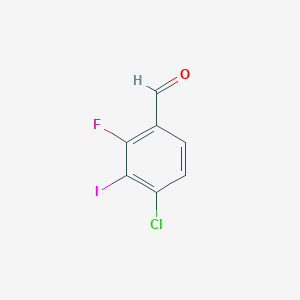


![methyl 3-[bis(2-chloroethyl)amino]benzoate](/img/structure/B8762904.png)
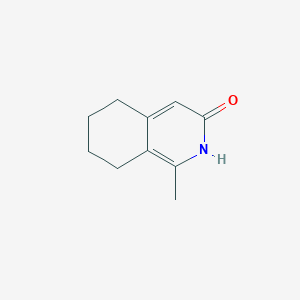

![2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine](/img/structure/B8762939.png)
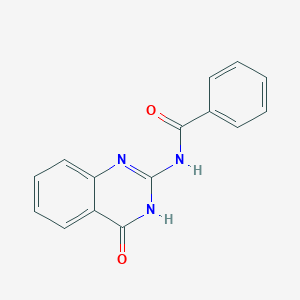
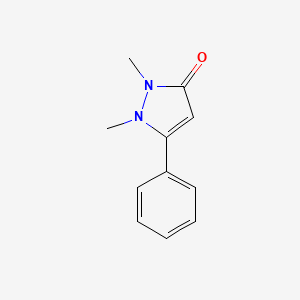

![8-Methoxy-5,6-dihydro-11h-dibenzo[b,e]azepin-11-one](/img/structure/B8762974.png)
![Acetamide, N-[2-(phenylethynyl)phenyl]-](/img/structure/B8762981.png)
